1,3,5-Tris(trifluoromethyl)benzene

描述

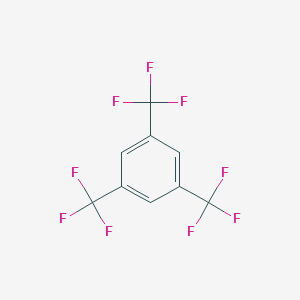

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAUHKSOLPYPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223201 | |

| Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729-81-7 | |

| Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Tris(trifluoromethyl)benzene, a key intermediate in fine chemical synthesis.[1] Its unique trifluoromethyl-substituted benzene (B151609) structure imparts distinct chemical characteristics valuable in the development of novel materials and complex molecules.[1][2] This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for physical property determination.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₉H₃F₉ | - | - | [2][3][4][5][6] |

| Molecular Weight | 282.11 | g/mol | - | [2][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | - | Ambient | [2][4][7] |

| Melting Point | 9.0 | °C | - | [4][8] |

| Boiling Point | 118 - 120 | °C | 750 mmHg | [4][8] |

| 120 | °C | - | [7] | |

| Density | 1.514 | g/mL | 25 °C | [3][4] |

| Specific Gravity | 1.52 | - | 20/20 °C | [2][7] |

| Refractive Index | 1.359 | n20/D | 20 °C | [3][4][7] |

| Vapor Pressure | 44 | mmHg | 25 °C | [8] |

| Flash Point | 43 | °C | Closed Cup | [7] |

| 110 | °F | - | [3][4] | |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate (B1210297) (sparingly), as well as ethanol, dimethylformamide, and dichloromethane. | - | - | [3][4][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are available.[9][10][11]

-

Infrared Spectroscopy (IR): FTIR spectra have been recorded.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available.[6][9]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] A common and efficient method for small sample volumes is the Thiele tube method.[13]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.[13][14]

-

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[15]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[13][14]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14]

-

This assembly is then immersed in a Thiele tube containing heating oil.[13]

-

The Thiele tube is gently heated, and the temperature is monitored.[13][14]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

The heat source is removed once a steady stream of bubbles is observed.[13]

-

The liquid is allowed to cool, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

-

2. Determination of Melting Point

For substances that are solid at or near room temperature, the melting point can be determined. Since this compound has a melting point of 9.0 °C, this procedure would require cooling the sample first.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), or a Thiele tube setup, and a sealed capillary tube.

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.[16]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[17]

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[17] A narrow melting point range is indicative of a pure substance.

-

3. Determination of Density

Density, the mass per unit volume, is a fundamental physical property.[18]

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.[18][19]

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is recorded.[18][19]

-

A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder.[18]

-

The combined mass of the graduated cylinder and the liquid is recorded.[18][19]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[18][19]

-

The density is calculated by dividing the mass of the liquid by its volume.[18]

-

4. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[20]

-

Apparatus: Test tubes, vortex mixer or shaker, and a temperature-controlled environment.[20][21]

-

Procedure (Qualitative):

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a known volume of the solvent (e.g., 2 mL of water).[21]

-

The mixture is agitated vigorously.[21]

-

The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble).

-

-

Procedure (Quantitative):

-

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the solute and allowing the mixture to equilibrate.[22]

-

A known volume of the supernatant (the clear liquid above any undissolved solute) is carefully removed.[22]

-

The amount of dissolved solute in the withdrawn sample is determined using an appropriate analytical technique, such as gas chromatography or UV-Vis spectroscopy, after creating a calibration curve.[23]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 729-81-7 [chemicalbook.com]

- 5. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 729-81-7 | TCI AMERICA [tcichemicals.com]

- 8. This compound(729-81-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Trifluoro-1,3,5-tris(trifluoromethyl)benzene | C9F12 | CID 2776390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pennwest.edu [pennwest.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. wjec.co.uk [wjec.co.uk]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 1,3,5-Tris(trifluoromethyl)benzene (CAS 729-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Tris(trifluoromethyl)benzene, a key building block in modern chemistry. With its unique symmetrical structure and the strong electron-withdrawing nature of its three trifluoromethyl groups, this compound offers distinct properties that are highly valuable in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2][3] This document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, and key applications.

Core Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature, characterized by its high density and low refractive index. Its symmetric substitution pattern results in a relatively simple spectroscopic signature, which is detailed below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 729-81-7 | [4] |

| Molecular Formula | C₉H₃F₉ | [4] |

| Molecular Weight | 282.11 g/mol | |

| Appearance | Colorless liquid | [5] |

| Melting Point | 9.0 °C | [5] |

| Boiling Point | 120 °C at 750 mmHg | [5] |

| Density | 1.514 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.359 | [5] |

| Flash Point | 43 °C (110 °F) | [5] |

| Solubility | Insoluble in water. Soluble in ethanol, dimethylformamide (DMF), and dichloromethane. Sparingly soluble in chloroform (B151607) and ethyl acetate. | [1][5] |

Spectroscopic Profile

The spectroscopic data for this compound are consistent with its C₃ₕ symmetric structure.

| Technique | Data | Reference(s) |

| ¹H NMR | Due to the molecule's symmetry, a single peak is expected for the three aromatic protons. | [4][6] |

| ¹³C NMR | Three signals are anticipated: one for the protonated aromatic carbons, one for the carbons bearing the trifluoromethyl groups, and one for the trifluoromethyl carbons (as a quartet due to C-F coupling). | [4][6] |

| ¹⁹F NMR | A single resonance is observed for the nine equivalent fluorine atoms of the three trifluoromethyl groups. | [6][7][8] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for aromatic C-H stretching and C=C in-plane stretching are present. Strong absorptions corresponding to C-F stretching are also a key feature. | [4][6] |

| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak. Fragmentation patterns are consistent with the loss of fluorine and trifluoromethyl groups. | [4][6][9][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical transformations and serve as a guide for laboratory practice.

Synthesis of this compound

A common method for the synthesis of this compound involves the trifluoromethylation of benzene-1,3,5-tricarboxylic acid using sulfur tetrafluoride (SF₄). This reaction is a powerful tool for converting carboxylic acids to trifluoromethyl groups.

Experimental Workflow: Synthesis

References

- 1. This compound [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 729-81-7 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthesis of 1,3,5-Tris(trifluoromethyl)benzene. This highly fluorinated aromatic compound serves as a critical building block in various fields, including medicinal chemistry, materials science, and agrochemical development. Its unique electronic properties, conferred by the three trifluoromethyl groups, make it a valuable synthon for introducing fluorine into larger molecules, thereby modulating their biological activity, stability, and lipophilicity. This document is intended to be a key resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS No. 729-81-7) is a unique aromatic compound characterized by a benzene (B151609) ring symmetrically substituted with three trifluoromethyl (-CF3) groups.[1] The strong electron-withdrawing nature of these groups significantly influences the electronic properties and reactivity of the benzene ring, making it a versatile intermediate in organic synthesis.[2] In the realm of drug discovery, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This guide details the fundamental molecular characteristics of this compound, providing essential data for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a planar benzene ring with three -CF3 groups positioned at the 1, 3, and 5 positions. This symmetrical arrangement results in a non-polar molecule.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃F₉ | [4] |

| Molecular Weight | 282.11 g/mol | |

| CAS Number | 729-81-7 | |

| Appearance | Colorless liquid | |

| Density | 1.514 g/mL at 25 °C | |

| Boiling Point | 120 °C at 750 mmHg | |

| Refractive Index | n20/D 1.359 | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in organic solvents such as chloroform (B151607) and ethyl acetate (B1210297) (sparingly). | [5] |

Spectroscopic Data

The following sections provide an overview of the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Reference(s) |

| ¹H NMR | CDCl₃ | ~8.0 (predicted) | Singlet (s) | [1] |

| ¹³C NMR | CDCl₃ | Data not readily available | - | |

| ¹⁹F NMR | CDCl₃ | -65.3 (used as an external standard) | Singlet (s) |

Note: Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to show a single peak for the three equivalent aromatic protons. Similarly, the ¹⁹F NMR spectrum should exhibit a singlet for the nine equivalent fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3100-3000 | C-H stretch (aromatic) | Medium | |

| ~1600, 1450 | C=C stretch (aromatic ring) | Medium-Strong | |

| ~1350-1100 | C-F stretch (trifluoromethyl group) | Strong | |

| ~900-675 | C-H bend (out-of-plane) | Strong |

Note: The IR spectrum is dominated by strong absorbances corresponding to the C-F stretching vibrations of the trifluoromethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 282 | Data not readily available | [M]⁺ (Molecular ion) | [6] |

| 263 | Data not readily available | [M-F]⁺ | [7] |

| 213 | Data not readily available | [M-CF₃]⁺ | [7] |

Synthesis and Reactivity

Synthetic Routes

This compound has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF₄).[5][8] Another reported method involves the reaction of trifluoromethylbenzene and trifluoromethylnitromethane in the presence of a catalyst.[4]

Due to the hazardous nature of the reagents and the specialized conditions required, these syntheses should only be performed by trained professionals in a well-equipped laboratory.

Reactivity

The three strongly electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring towards electrophilic substitution.[2] However, the C-H bonds are sufficiently acidic to undergo metalation with strong bases like n-butyllithium, providing a pathway for further functionalization.[5]

Experimental Protocols

General Characterization Workflow

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable building block in several areas:

-

Pharmaceutical Research : It serves as a starting material or intermediate for the synthesis of novel pharmaceutical compounds. The trifluoromethyl groups can enhance drug efficacy and metabolic stability.[2][9]

-

Agrochemical Development : The incorporation of trifluoromethyl groups can improve the potency and stability of agrochemicals.[2]

-

Materials Science : It is used in the development of advanced materials, such as specialty polymers and electronic components, where its fluorinated nature imparts desirable properties like thermal stability and chemical resistance.[2][9]

Safety Information

This compound is a flammable liquid and vapor. It is irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]

Molecular Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 729-81-7 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scientificlabs.com [scientificlabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Technical Guide: Physicochemical Properties of 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1,3,5-Tris(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in various fields, including materials science and pharmaceutical development. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physicochemical Data

This compound is a colorless liquid at room temperature. Its key physical properties are summarized below.

| Property | Value | Conditions |

| Boiling Point | 120 °C | at 750 mmHg[1] |

| Density | 1.514 g/mL | at 25 °C[1][2] |

| Specific Gravity | 1.52 | 20/20 °C |

| Refractive Index | 1.359 | at 20 °C |

| Molar Mass | 282.11 g/mol | |

| Molecular Formula | C₉H₃F₉ |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, several methods can be employed.

1. Micro-Boiling Point Determination (Thiele Tube Method):

This method is suitable when only a small amount of the sample is available.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with a heat transfer fluid.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][4]

-

2. Simple Distillation Method:

This method is appropriate when a larger volume of the liquid is available and also serves to purify the substance.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is monitored throughout the distillation. The boiling point is the constant temperature at which the liquid-vapor equilibrium is maintained.[5][6]

-

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[7][8] For improved accuracy, it is recommended to repeat the measurement with different volumes and average the results.

-

2. Using a Pycnometer (Specific Gravity Bottle):

This method provides a more accurate determination of density.

-

Apparatus: Pycnometer (a flask with a specific volume), electronic balance, and a thermostatically controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume, given the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample liquid is measured.

-

The mass of the this compound is calculated.

-

The density is then determined by dividing the mass of the liquid by the volume of the pycnometer.

-

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound CAS#: 729-81-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. byjus.com [byjus.com]

- 5. vernier.com [vernier.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mass Spectrometry of 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and relevant experimental protocols for the analysis of 1,3,5-Tris(trifluoromethyl)benzene (CAS No. 729-81-7). This compound is a significant building block in the synthesis of advanced materials and pharmaceuticals due to the chemical stability and lipophilicity conferred by its trifluoromethyl groups.[1] A thorough understanding of its mass spectrometric behavior is crucial for its identification and characterization in various matrices.

Chemical and Molecular Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₃F₉ | [2][3][4][5] |

| Molecular Weight | 282.1057 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2][6] |

| CAS Registry Number | 729-81-7 | [2][6] |

Mass Spectrometry Data

The primary method for the mass spectrometric analysis of this compound is Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS). EI is a hard ionization technique that utilizes high-energy electrons to induce ionization and extensive fragmentation, providing a characteristic fingerprint for structural elucidation.[7][8]

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The key quantitative data from its electron ionization mass spectrum is summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 282 | 65 | [M]⁺ |

| 263 | 100 | [M-F]⁺ |

| 213 | 80 | [M-CF₃]⁺ |

| 194 | 20 | [M-CF₃-F]⁺ |

| 163 | 15 | [C₇H₂F₄]⁺ |

| 145 | 30 | [C₇H₃F₃]⁺ |

| 125 | 10 | [C₆HF₂]⁺ |

| 93 | 5 | [C₃F₃]⁺ |

| 69 | 25 | [CF₃]⁺ |

Note: Relative intensities are approximate and can vary slightly between instruments. The top three most abundant peaks are observed at m/z 263, 282, and 213.[6]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by GC-MS with electron ionization is detailed below.

Sample Preparation

Given that this compound is a volatile organic compound, a dilute solution in a suitable volatile solvent is recommended for GC-MS analysis.

-

Solvent Selection: Use high-purity volatile organic solvents such as dichloromethane (B109758) or hexane.[2]

-

Concentration: Prepare a solution with a concentration of approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection.[4]

-

Sample Purity: Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[2][3] Samples should be prepared in glass autosampler vials to avoid contamination from plastics.[4]

Gas Chromatography (GC) Parameters

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless injection is suitable for trace analysis, while a split injection may be used for more concentrated samples.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for separating aromatic compounds.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).[5]

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[8] This is a standard energy that provides reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. This compound [webbook.nist.gov]

- 6. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tris(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of the core electronic properties of 1,3,5-Tris(trifluoromethyl)benzene (TFTB), a highly specialized aromatic compound of significant interest in research and development. The unique symmetrical arrangement of three powerful electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring imparts distinct electronic characteristics that are highly sought after in medicinal chemistry, materials science, and organic synthesis. This document details the molecule's fundamental physicochemical and electronic properties, outlines the experimental and computational methodologies used for their characterization, and explores the implications of these properties for drug development and organic electronics.

Introduction

This compound is an aromatic organic compound featuring a benzene ring symmetrically substituted with three trifluoromethyl (-CF₃) groups.[1] These substituents are among the most strongly electron-withdrawing groups in organic chemistry, a characteristic that profoundly influences the electronic landscape and reactivity of the central aromatic ring.[2] This unique electronic nature makes TFTB an indispensable building block and intermediate in the synthesis of advanced pharmaceuticals, high-performance polymers, agrochemicals, and materials for organic electronics.[3][4][5] Understanding its electronic properties is crucial for leveraging its potential in designing novel molecules with tailored functions.[5]

References

Solubility of 1,3,5-Tris(trifluoromethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(trifluoromethyl)benzene. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility information and presenting a detailed, generalized experimental protocol for determining solubility. This guide is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Introduction to the Solubility of this compound

This compound is a unique aromatic compound characterized by the presence of three trifluoromethyl groups symmetrically attached to a benzene (B151609) ring.[1] These electron-withdrawing groups significantly influence the molecule's physicochemical properties, including its melting point, boiling point, and, most critically for many applications, its solubility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its use as a reagent and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, as well as in materials science.[1][2]

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This relates to the polarity and intermolecular forces of both the solute and the solvent. The highly fluorinated nature of this compound suggests that it will have distinct solubility behavior, favoring solvents with compatible characteristics.

Qualitative Solubility Data

| Solvent | Solubility | Source |

| Ethanol | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Chloroform | Sparingly Soluble | [3] |

| Ethyl Acetate | Sparingly Soluble | [3] |

| Water | Insoluble | [2][4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature bath or incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation :

-

Ensure the solvent is pure and degassed if necessary.

-

Accurately weigh the this compound.

-

-

Creating a Saturated Solution :

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature.

-

-

Equilibration :

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).

-

-

Sample Collection and Separation :

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis :

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation :

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity : The polarity of the solvent plays a critical role. As a substituted benzene, this compound has some nonpolar character but the highly electronegative fluorine atoms in the trifluoromethyl groups introduce significant polarity. Solvents with compatible polarity are likely to be more effective.

-

Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Intermolecular Forces : The ability of the solvent to overcome the intermolecular forces within the crystalline structure of this compound is key to dissolution.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility in several common organic solvents is known. For researchers requiring precise solubility data for applications in drug development, chemical synthesis, or materials science, the experimental protocol provided in this guide offers a robust framework for its determination. Careful control of experimental parameters, particularly temperature and equilibration time, is essential for obtaining accurate and reproducible results. The unique electronic and structural properties of this compound make it a valuable building block, and a thorough understanding of its solubility is fundamental to its effective application.

References

Quantum Chemical Blueprint of 1,3,5-Tris(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and electronic properties of 1,3,5-Tris(trifluoromethyl)benzene, a molecule of significant interest in materials science and pharmaceutical development. Through a synthesis of experimental data and advanced quantum chemical calculations, this document offers a comprehensive overview of the molecule's conformational preferences, geometric parameters, and electronic landscape. The unique properties imparted by the three trifluoromethyl groups, such as enhanced chemical stability and lipophilicity, make it a valuable building block in the design of novel therapeutic agents and advanced materials.[1][2]

Molecular Structure and Conformation

The three-dimensional arrangement of atoms in this compound has been elucidated through a combination of gas-phase electron diffraction (GED) experiments and high-level quantum chemical calculations. These studies reveal that the molecule adopts a non-planar conformation with C_s symmetry. This symmetry arises from the staggered arrangement of the trifluoromethyl (CF₃) groups relative to the benzene (B151609) ring, a configuration that minimizes steric hindrance.

Computational and Experimental Protocols

Quantum Chemical Calculations: The theoretical investigations into the structure of this compound were primarily conducted using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-31G(d,p) basis set and the MP2 method with the cc-pVTZ basis set were employed to optimize the molecular geometry and predict its structural parameters. These levels of theory are well-established for providing a reliable description of the structure and energetics of organic molecules.

Gas-Phase Electron Diffraction (GED): The experimental determination of the molecular structure was performed using a gas-phase electron diffraction apparatus. In this technique, a high-energy beam of electrons is scattered by the gaseous molecules. The resulting diffraction pattern, consisting of concentric rings, is recorded and analyzed. The intensity of the scattered electrons as a function of the scattering angle provides information about the internuclear distances within the molecule. The experimental data is then used to refine a molecular model, often in conjunction with theoretical calculations, to yield a precise set of geometric parameters. The quality of the agreement between the experimental and theoretical data is assessed by the R-factor, with a lower value indicating a better fit. For this compound, a good agreement (R_G = 4.0%) was achieved for the C_s symmetry structure.

Below is a workflow diagram illustrating the interplay between computational and experimental methods in determining the molecular structure.

Geometric Parameters

The following table summarizes the key geometric parameters of this compound as determined by gas-phase electron diffraction, supported by quantum chemical calculations.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C (ring, avg.) | Data not available in search results |

| C-CF₃ | Data not available in search results |

| C-H | Data not available in search results |

| C-F (avg.) | Data not available in search results |

| Bond Angles | |

| ∠C-C-C (ring, avg.) | Data not available in search results |

| ∠C-C-CF₃ | Data not available in search results |

| ∠C-C-H | Data not available in search results |

| ∠F-C-F (avg.) | Data not available in search results |

| Dihedral Angles | |

| C-C-C-F | Data not available in search results |

Note: Detailed quantitative data for bond lengths and angles were not available in the provided search results. A comprehensive analysis would require access to the full experimental and computational data from the primary literature.

Electronic Properties

The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl groups. This has profound implications for its reactivity and potential applications.

Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

A logical workflow for the calculation of these properties is as follows:

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Note: Specific values for HOMO-LUMO energies and the resulting gap for this compound were not found in the search results. These values would typically be obtained from the output of the quantum chemical calculations.

Vibrational Analysis

Vibrational frequency calculations are essential for confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra of the molecule. For substituted benzenes, the vibrational modes of the aromatic ring and the substituent groups can provide valuable structural information. DFT calculations, such as those using the B3LYP functional, are commonly employed for this purpose.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | Data not available in search results |

| C-C stretching (ring) | Data not available in search results |

| C-F stretching | Data not available in search results |

| CF₃ deformation | Data not available in search results |

Note: A full list of calculated vibrational frequencies and their assignments is a standard output of quantum chemical calculations but was not available in the provided search results.

Conclusion

The combination of gas-phase electron diffraction and quantum chemical calculations provides a powerful approach for the detailed structural and electronic characterization of this compound. The findings confirm a non-planar C_s symmetry for the molecule, a result of the steric interactions between the trifluoromethyl groups. While the search results provided a strong foundation for this guide, a complete quantitative analysis, including comprehensive tables of geometric parameters, molecular orbital energies, and vibrational frequencies, would necessitate access to the full primary research articles. This guide serves as a framework for understanding the key computational and experimental methodologies applied to this important molecule and highlights its significant electronic features that are relevant to its applications in medicinal chemistry and materials science.

References

Health and Safety Technical Guide: 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.

Executive Summary

1,3,5-Tris(trifluoromethyl)benzene is a fluorinated organic compound utilized as an intermediate and building block in various fields, including pharmaceutical and agrochemical research.[1] While its utility in synthesis is significant, a thorough understanding of its health and safety profile is paramount for its safe handling. This guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on hazard identification, safe handling protocols, and emergency procedures.

A critical finding is the general lack of comprehensive toxicological data for this compound.[2] Many standard toxicological endpoints, such as acute toxicity, carcinogenicity, and mutagenicity, have not been thoroughly investigated.[2] Therefore, this chemical should be handled with the utmost caution, assuming it to be potentially hazardous.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4]

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][4][5] |

| Skin Irritation | 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[2][3][4] |

Hazard Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₉ | [3][4][6] |

| Molecular Weight | 282.11 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 120 °C at 750 mmHg | [2][5][6][7] |

| Density | 1.514 g/mL at 25 °C | [2][5][6][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.359 | [5][6][7] |

| Solubility | Insoluble in water; soluble in organic solvents.[7] |

Toxicological Profile: A Data Gap

A thorough review of publicly available safety literature reveals a significant lack of empirical toxicological data for this compound. Safety Data Sheets consistently report "No data available" for the following critical endpoints[2]:

-

Acute toxicity (oral, dermal, and inhalation)

-

Germ cell mutagenicity

-

Carcinogenicity[2]

-

Reproductive toxicity

-

Specific target organ toxicity - repeated exposure

While no formal studies are available, one SDS notes that the substance may be harmful if inhaled, swallowed, or absorbed through the skin.[3] The absence of comprehensive data necessitates a conservative approach to handling, treating the substance as potentially harmful upon acute and chronic exposure.

Experimental Protocols and Workflows

Due to the lack of published toxicological studies, detailed experimental protocols for toxicity assessment are not available. However, based on the compound's known hazards, the following workflows for safe handling and emergency response are mandated.

Standard Laboratory Handling Workflow

All work with this compound must be conducted with strict adherence to safety protocols to minimize exposure risk.

Methodology for Standard Handling:

-

Preparation and Personal Protective Equipment (PPE): Before handling, ensure a certified chemical fume hood is available and functioning correctly.[8] Don appropriate PPE, including chemical safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[8]

-

Work Area: All manipulations must be performed inside a chemical fume hood to prevent inhalation of vapors.[3][8]

-

Grounding: To prevent ignition from static discharge, ground and bond the container and receiving equipment before transferring the liquid.[9][10] Use only non-sparking tools.[9][10]

-

Transfer: Transfer the liquid slowly to avoid splashing.

-

Post-Transfer Cleanup: Immediately and tightly close all containers.[2][3] Decontaminate any surfaces that may have been exposed.

-

Waste Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste in accordance with local, state, and federal regulations.[2][8]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]

Emergency First Aid Response

A clear and logical workflow is critical in the event of an accidental exposure.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Benzene,1,3,5-tris(trifluoromethyl)- MSDS CasNo.729-81-7 [lookchem.com]

- 4. Benzene, 1,3,5-tris(trifluoromethyl)- | C9H3F9 | CID 123085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-トリス(トリフルオロメチル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 729-81-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris(trifluoromethyl)benzene from Benzene-1,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tris(trifluoromethyl)benzene from its precursor, benzene-1,3,5-tricarboxylic acid, also known as trimesic acid. This transformation is a key process for obtaining a symmetrically substituted, electron-deficient aromatic scaffold, which is a valuable building block in medicinal chemistry, materials science, and agrochemical development. The unique electronic properties conferred by the three trifluoromethyl groups make this molecule an important intermediate in the synthesis of novel compounds.

Introduction

This compound is a highly fluorinated aromatic compound with a unique combination of chemical stability, lipophilicity, and strong electron-withdrawing character. These properties make it a desirable component in the design of pharmaceuticals, advanced polymers, and liquid crystals. The synthesis from the readily available and relatively inexpensive benzene-1,3,5-tricarboxylic acid is a critical pathway for accessing this versatile building block. The primary and most established method for this conversion is the deoxofluorination of the carboxylic acid groups using sulfur tetrafluoride (SF₄).

Synthetic Pathway Overview

The core of the synthesis involves the conversion of the three carboxylic acid functionalities of benzene-1,3,5-tricarboxylic acid into trifluoromethyl groups. This is a challenging transformation that requires a potent fluorinating agent capable of replacing the oxygen atoms of the carboxyl groups with fluorine atoms.

Unveiling the Potential: A Technical Guide to the Novel Properties of Trifluoromethylated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent dramatically alters the physicochemical properties of parent molecules, offering a strategic advantage in the design of novel therapeutics and functional materials. This in-depth technical guide explores the core principles behind the unique characteristics of trifluoromethylated aromatic compounds, providing insights into their synthesis, properties, and applications, with a focus on empowering researchers in their quest for innovation.

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl group is a small but mighty functional group with a profound impact on a molecule's electronic and steric profile.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the properties of the aromatic ring to which it is attached.[2][3] This unique combination of features leads to a cascade of advantageous modifications in a molecule's behavior.

Enhanced Lipophilicity and Metabolic Stability

One of the most significant contributions of the CF3 group is its ability to enhance lipophilicity, which is crucial for a drug's ability to cross biological membranes and reach its target.[4][5] While both the trifluoromethyl and the analogous methyl group are lipophilic, the CF3 group often imparts a greater increase in lipophilicity.[3][6] This property is quantified by the Hansch parameter (π), which is a measure of a substituent's contribution to a molecule's partition coefficient.

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[3][7] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism.[8] By blocking potential metabolic hotspots on an aromatic ring, the CF3 group can prolong the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3][8]

Modulation of Electronic Properties and Binding Affinity

The potent electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring, influencing its reactivity in chemical transformations.[2] This electronic perturbation can also modulate the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.[1] The altered electron distribution on the aromatic ring can lead to enhanced binding affinity and selectivity for biological targets through favorable electrostatic and hydrogen bonding interactions.[3][6]

Physicochemical Properties of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group brings about predictable yet powerful changes in the physicochemical properties of aromatic compounds. A summary of these key parameters is presented below for comparison.

| Property | Effect of Trifluoromethyl Group | Rationale |

| Lipophilicity (Hansch π value) | Increases (π ≈ +0.88)[3][7] | The CF3 group is more lipophilic than a hydrogen or methyl group. |

| Metabolic Stability | Significantly increases[3][8] | The high bond dissociation energy of the C-F bond (approx. 485.3 kJ/mol) resists enzymatic cleavage.[3][7] |

| Electron-withdrawing Nature | Strong electron-withdrawing effect[2][3] | High electronegativity of fluorine atoms. |

| Acidity/Basicity of Proximal Groups | Increases acidity, decreases basicity[1] | Inductive electron withdrawal by the CF3 group. |

| Steric Profile (Van der Waals radius) | Larger than a methyl group[3][6] | Can influence molecular conformation and binding. |

| Solubility | Can be modulated[1] | Dependent on the overall molecular structure. |

Synthetic Strategies for Trifluoromethylation of Aromatic Compounds

The installation of a trifluoromethyl group onto an aromatic ring can be a synthetic challenge due to the deactivating nature of the group itself.[2] However, a variety of robust methods have been developed to achieve this transformation efficiently.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with copper and palladium, has become a powerful tool for the formation of C(sp²)–CF₃ bonds.[9] These reactions often utilize a trifluoromethyl source and an aryl halide or its equivalent. Common trifluoromethylating agents include Ruppert's reagent (TMSCF₃) and Togni's reagents.[10][11]

A general workflow for a copper-catalyzed trifluoromethylation of an aryl halide is depicted below.

Radical Trifluoromethylation

Radical trifluoromethylation reactions offer an alternative pathway, often proceeding under milder conditions.[11] These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the aromatic ring. Photoredox catalysis has emerged as a particularly effective strategy for generating •CF₃ radicals under visible light irradiation.[11][12]

Electrophilic and Nucleophilic Trifluoromethylation

The development of "shelf-stable" electrophilic trifluoromethylating reagents, such as those developed by Yagupolskii, Umemoto, and Togni, has provided a direct method for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[10] Conversely, nucleophilic trifluoromethylation, often employing reagents like trifluoromethyltrimethylsilane (TMSCF₃), is effective for introducing the CF₃ group to electron-deficient aromatic systems or carbonyl compounds.[10][11]

Experimental Protocols

General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Iodides

Materials:

-

Aryl iodide (1.0 mmol)

-

Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

1,10-Phenanthroline (0.1 mmol)

-

Potassium fluoride (B91410) (KF) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, CuI, 1,10-phenanthroline, and KF.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF via syringe, followed by the addition of TMSCF₃.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated aromatic compound.

Note: This is a general protocol and may require optimization for specific substrates.

Signaling Pathways and Logical Relationships

The influence of trifluoromethylated aromatic compounds on biological systems is often multifaceted. For instance, in drug design, these compounds can act as inhibitors or modulators of specific enzymes or receptors within a signaling cascade.

The logical relationship for the development of a trifluoromethylated drug candidate can be visualized as follows:

Conclusion

Trifluoromethylated aromatic compounds represent a powerful class of molecules with diverse and tunable properties.[2] Their enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics make them invaluable in the fields of drug discovery and materials science.[3][4][8] A thorough understanding of the synthetic methodologies and the structure-property relationships of these compounds is crucial for researchers aiming to leverage their full potential. As synthetic techniques continue to advance, the accessibility and application of these remarkable compounds are poised to expand even further, paving the way for the next generation of innovative medicines and materials.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 12. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Reactivity of 1,3,5-Tris(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of 1,3,5-tris(trifluoromethyl)benzene. The presence of three strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring profoundly influences its chemical behavior, rendering it a unique building block in synthetic chemistry. This document details the primary reaction pathways, including metalation and subsequent functionalization, while also exploring the significant limitations in electrophilic and nucleophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to facilitate a thorough understanding and practical application of its chemistry.

Introduction: The Electronic Landscape of this compound

This compound is a highly electron-deficient aromatic compound. The three trifluoromethyl (-CF₃) groups, positioned symmetrically on the benzene ring, exert a powerful inductive electron-withdrawing effect. This electronic characteristic is the cornerstone of its reactivity, or in some cases, its notable lack thereof. The molecule's high symmetry results in a non-polar structure.[1] This guide will explore the key facets of its chemical reactivity, providing researchers with the foundational knowledge to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.[2]

Core Reactivity: Metalation and Functionalization

The most synthetically useful transformations of this compound involve the deprotonation of its aromatic protons by a strong base, a process known as metalation. The electron-withdrawing nature of the -CF₃ groups significantly increases the acidity of the ring protons, facilitating their removal.

Lithiation and Electrophilic Quench

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), leads to the formation of 2,4,6-tris(trifluoromethyl)phenyllithium. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

Experimental Protocol: Lithiation and Iodination of this compound

This protocol details the synthesis of 1-iodo-2,4,6-tris(trifluoromethyl)benzene, a key intermediate for further functionalization.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA)

-

Anhydrous diethyl ether (Et₂O)

-

Iodine (I₂)

-

500 mL round-bottomed flask

-

Magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure: [3]

-

In a 500 mL round-bottomed flask under a nitrogen atmosphere, dissolve lithium diisopropylamide (0.806 g, 7.52 mmol, 2.0 equiv) in anhydrous diethyl ether (50 mL) and cool the solution to 0 °C.

-

In a separate vial, dissolve this compound (1.06 g, 0.7 mL, 3.76 mmol) in anhydrous diethyl ether (2 mL).

-

Slowly add the solution of this compound to the LDA solution at 0 °C. The solution will darken upon addition.

-

Stir the reaction mixture at 0 °C for 1.25 hours.

-

Add iodine (1.91 g, 7.52 mmol, 2.0 equiv) to the mixture all at once.

-

Stir the reaction at 0 °C for 5 minutes and then at room temperature for 15 minutes.

-

Quench the reaction by exposing it to air and pour the mixture into a separatory funnel.

-

Rinse the reaction flask with diethyl ether (2 x 20 mL) and add the rinsings to the separatory funnel.

-

Wash the organic layer with an appropriate aqueous solution to remove unreacted iodine and LDA salts.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by appropriate methods (e.g., chromatography) to obtain 1-iodo-2,4,6-tris(trifluoromethyl)benzene.

The following diagram illustrates the general workflow for the lithiation and subsequent electrophilic quench of this compound.

Caption: General workflow for the functionalization of this compound via lithiation.

Synthesis of Derivatives

The lithiated intermediate of this compound is a versatile precursor for a range of derivatives.

2.2.1. Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

The reaction of 2,4,6-tris(trifluoromethyl)phenyllithium with carbon dioxide provides a high-yield route to 2,4,6-tris(trifluoromethyl)benzoic acid.[4]

| Reactants | Product | Yield | Reference |

| This compound, n-BuLi, CO₂ | 2,4,6-Tris(trifluoromethyl)benzoic acid | High | [4] |

2.2.2. Synthesis of 2,4,6-Tris(trifluoromethyl)aniline (B44841)

A two-step synthesis starting from this compound provides an efficient route to 2,4,6-tris(trifluoromethyl)aniline.[3][5] The first step involves the iodination of the benzene ring as described in the protocol above. The resulting 1-iodo-2,4,6-tris(trifluoromethyl)benzene then undergoes a copper-catalyzed amination reaction.[5]

The logical relationship for the synthesis of 2,4,6-tris(trifluoromethyl)aniline is depicted below.

Caption: Synthetic pathway to 2,4,6-tris(trifluoromethyl)aniline.

Limitations in Reactivity

Electrophilic Aromatic Substitution

Due to the strong electron-withdrawing nature of the three trifluoromethyl groups, the benzene ring of this compound is highly deactivated towards electrophilic attack.[1] Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally unsuccessful or require extremely harsh conditions, leading to low yields and potential decomposition. The electron-poor nature of the aromatic ring makes it a very poor nucleophile, unable to effectively attack common electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-deficient ring is, in principle, activated for nucleophilic aromatic substitution (SNAr), this compound itself lacks a suitable leaving group. For an SNAr reaction to occur, a group that can be displaced by a nucleophile (e.g., a halide) must be present on the aromatic ring. Therefore, direct SNAr reactions on this compound are not a viable synthetic strategy. However, derivatives of this compound that incorporate a leaving group, such as the 1-iodo-2,4,6-tris(trifluoromethyl)benzene mentioned previously, can potentially undergo SNAr reactions.

Reactions of the Trifluoromethyl Groups

Under specific and often harsh conditions, the trifluoromethyl groups themselves can undergo reactions. For instance, protolytic defluorination has been observed in the presence of superacids.[1] However, these reactions are not typically employed for routine synthetic transformations due to the extreme conditions required.

Summary of Reactivity

The table below summarizes the key reactivity patterns of this compound.

| Reaction Type | Feasibility & Notes |

| Metalation (Lithiation) | Highly Favorable. The acidic protons are readily removed by strong bases like n-BuLi or LDA to form a stable organolithium intermediate. This is the primary pathway for functionalization. |

| Electrophilic Aromatic Substitution | Extremely Difficult/Unfavorable. The ring is highly deactivated by the three -CF₃ groups, making it a very poor nucleophile. Standard conditions are ineffective. |

| Nucleophilic Aromatic Substitution | Not directly applicable. The parent molecule lacks a suitable leaving group. Derivatives with a leaving group may undergo SNAr. |

| Reactions of -CF₃ Groups | Requires harsh conditions. Reactions such as protolytic defluorination can occur in superacids but are of limited synthetic utility. |

Conclusion

The reactivity of this compound is dominated by the profound electron-withdrawing influence of its three trifluoromethyl substituents. While this property severely restricts its participation in classical electrophilic aromatic substitution reactions, it facilitates metalation, opening a reliable pathway for the introduction of various functional groups. This technical guide has provided a detailed overview of the primary synthetic transformations of this compound, offering valuable protocols and insights for researchers in drug discovery and materials science. A thorough understanding of its unique reactivity is crucial for harnessing its potential as a versatile building block in modern synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Utilizing 1,3,5-Tris(trifluoromethyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer backbones significantly enhances material properties, leading to polymers with exceptional thermal stability, chemical resistance, low dielectric constants, and unique optical properties.[1] 1,3,5-Tris(trifluoromethyl)benzene, while not typically directly polymerized, serves as a crucial building block for synthesizing fluorinated monomers.[2][3] These monomers are then utilized in the production of high-performance fluorinated polymers, such as polyimides, which are of significant interest in electronics, aerospace, and increasingly, in biomedical applications due to their biocompatibility and durability.[4][5]

This document provides detailed protocols for the synthesis of fluorinated polymers derived from trifluoromethyl-containing aromatic compounds, with a focus on polyimides. It includes quantitative data on polymer properties and visual workflows to guide researchers in the lab.

Data Presentation: Properties of Fluorinated Polyimides

The introduction of trifluoromethyl (-CF3) groups into the polymer structure imparts significant changes in their physicochemical properties. Below is a summary of the thermal properties of various fluorinated polyimides synthesized from diamines containing trifluoromethyl groups.

| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Reference |

| TPPI50 | Various | TFMB-based | 402 | 563 | [1] |

| 6FDA-HFBODA | 6FDA | HFBODA | 240 | 521 | [1] |

| PI 5b | 6FDA | Multi-bulky diamine | 259 | 561 (in N2), 520 (in Air) | [1] |

Note: 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640); TFMB = Trifluoromethyl-based diamine; HFBODA = 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.

Experimental Protocols

The synthesis of fluorinated polyimides from trifluoromethylated aromatic compounds is a multi-step process that involves the synthesis of a fluorinated diamine monomer followed by a polycondensation reaction with a dianhydride.

Protocol 1: Synthesis of a Trifluoromethyl-Containing Diamine Monomer

This protocol details the synthesis of 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline, a key monomer for fluorinated polyimides.

Step 1: Synthesis of the Dinitro Intermediate

-

Reaction Setup: In a suitable reaction flask, combine 4-nitrophenol, 2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, and potassium carbonate (K₂CO₃).

-

Solvent Addition: Add dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture under an inert nitrogen atmosphere with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and precipitate the dinitro compound by pouring it into water.

-

Purification: Filter the solid product, wash it thoroughly with water, and dry it under a vacuum.[1]

Step 2: Reduction to Diamine

-

Reaction Setup: Dissolve the synthesized dinitro compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Carry out the reaction under a hydrogen atmosphere at a specified pressure and temperature. Monitor the reduction of the nitro groups by TLC.

-

Isolation: Once the reaction is complete, filter off the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate to obtain the crude diamine monomer. Purify the product by recrystallization or column chromatography.[1]

Protocol 2: Synthesis of Fluorinated Polyimide via High-Temperature Polycondensation

This protocol describes the polymerization of the synthesized diamine with a dianhydride to form a fluorinated polyimide.

-